1-(5-Methoxy-1-benzofuran-3-yl)ethanamine hydrochloride
Description
1-(5-Methoxy-1-benzofuran-3-yl)ethanamine hydrochloride is a substituted benzofuran derivative characterized by a methoxy group at the 5-position of the benzofuran ring and an ethanamine moiety at the 3-position, forming a hydrochloride salt. The compound’s molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 235.69 g/mol (approximated from analogs in ). The benzofuran scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies .
This compound is primarily used in research settings, particularly in structure-activity relationship (SAR) studies targeting serotonin receptors, HSP90 inhibition, or other neurological pathways.
Properties
IUPAC Name |
1-(5-methoxy-1-benzofuran-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7(12)10-6-14-11-4-3-8(13-2)5-9(10)11;/h3-7H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSWCVTNGARET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=C1C=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
A widely adopted strategy involves the cyclization of substituted phenols with aldehydes or ketones. For example, salicylic acid ethers react with α,β-unsaturated carbonyl compounds under acidic conditions to form the benzofuran ring. A patented method outlines the use of methyl benzofuran-3-one-2-carboxylate as an intermediate, where refluxing in toluene/acetic acid (4:1) facilitates cyclization. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60–100°C | |
| Reaction Time | 18–24 hours | |
| Catalyst | Hydrochloric acid | |
| Yield | 85–94% |
One-Pot Heteroannulation
Recent advancements utilize benzoquinone (BQ) derivatives in a one-pot synthesis. Cyclohexenone reacts with BQ in a toluene/acetic acid medium, undergoing [3+2] heteroannulation followed by dehydration to yield substituted benzofurans. This method eliminates the need for coupling reagents and reduces reaction steps:
$$
\text{Cyclohexenone} + \text{Benzoquinone} \xrightarrow{\text{PhMe/AcOH (4:1)}} \text{Benzofuran Derivative}
$$
X-ray crystallography confirms the structural integrity of products synthesized via this route.
Introduction of the Ethanamine Side Chain
The ethanamine moiety is introduced through nucleophilic substitution or reductive amination.
Halogenation-Amination Sequence
A halogenated benzofuran intermediate (e.g., 3-bromo-5-methoxybenzofuran) reacts with ethylamine or its derivatives. Optimized conditions involve:
Reductive Amination
Alternative approaches employ reductive amination of a benzofuran-3-yl ketone. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol reduces the imine formed between the ketone and ammonium acetate:
$$
\text{Benzofuran-3-yl Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(5-Methoxybenzofuran-3-yl)ethanamine}
$$
This method achieves higher purity (>95%) but requires stringent moisture control.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Cyclization-Amination | Scalable, cost-effective | Multi-step, moderate yields | 70–78% | 90–95% |
| One-Pot Heteroannulation | Fewer steps, no catalysts | Limited substrate scope | 60–65% | 85–90% |
| Reductive Amination | High purity | Sensitivity to moisture | 75–80% | >95% |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reproducibility. Key modifications include:
- Reactor Type : Tubular flow reactors for cyclization steps.
- Purification : Simulated moving bed (SMB) chromatography for amine intermediates.
- Quality Control : In-line FTIR and HPLC monitoring to ensure compliance with pharmacopeial standards.
Mechanistic Insights
Cyclization Mechanism
Protonation of the phenolic oxygen initiates electrophilic aromatic substitution, followed by intramolecular cyclization. Density functional theory (DFT) calculations suggest a transition state energy barrier of ~25 kcal/mol for benzofuran formation.
Amination Kinetics
Second-order kinetics govern the nucleophilic substitution, with rate constants ($$k$$) ranging from $$1.2 \times 10^{-3}$$ to $$5.6 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ depending on the solvent.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-1-benzofuran-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-carboxaldehyde, while reduction could produce benzofuran-3-ylmethanol.
Scientific Research Applications
1-(5-Methoxy-1-benzofuran-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as cytotoxicity and antimicrobial properties, are investigated in cell culture studies.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects.
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs. Indole : Indole derivatives (e.g., Compound 1 in ) exhibit similar amine positioning but differ in aromatic core electronics. Indole’s NH group may enhance H-bonding compared to benzofuran’s oxygen .
- Substituent Effects : Fluorine () increases electronegativity and lipophilicity, while chlorine () adds steric bulk. Methoxy groups (present in all compounds) improve solubility and H-bond acceptor capacity .
Pharmacological Activity Comparison
HSP90 Inhibition
- 1-(5-Methoxy-1-benzofuran-3-yl)ethanamine HCl: No direct data, but benzofuran analogs in are linked to protein-binding studies.
- Indole Derivatives () : Compounds 1–3 show strong HSP90 binding via H-bonds to GLU527 and TYR603. Activity is retained even with ethyl/propyl substitutions on indole, suggesting flexibility in substituent design .
Antiplasmodial Activity
Physicochemical Properties
| Property | 1-(5-Methoxy-1-benzofuran-3-yl)ethanamine HCl | 2-(5-Methoxyindol-3-yl)ethanamine HCl | (5-Fluoro-3-methylbenzofuran-2-yl)methanamine HCl |
|---|---|---|---|
| LogP (Predicted) | ~1.2 | ~1.5 | ~2.1 (due to F/CH₃) |
| Solubility in Water | High (HCl salt) | Moderate | Moderate |
| H-Bond Donors/Acceptors | 2/3 | 3/3 | 2/2 |
Biological Activity
1-(5-Methoxy-1-benzofuran-3-yl)ethanamine hydrochloride is a compound belonging to the class of benzofuran derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 205.25 g/mol. Its structure features a benzofuran moiety with a methoxy group and an ethanamine side chain, contributing to its interactions within biological systems .
The compound's mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. Notably, it may inhibit enzymes involved in cell proliferation, which suggests potential cytotoxic effects . This inhibition could be linked to its structural characteristics that allow it to bind effectively to target sites .
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar benzofuran derivatives can demonstrate enhanced antiproliferative effects compared to standard chemotherapeutic agents .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Properties
The compound also displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain under investigation .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, such as:
- 2C-B-FLY : A psychedelic phenethylamine with similar benzofuran structure.
- 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride : Another derivative showing comparable biological activities.
These comparisons highlight the unique substitution pattern of this compound, which may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including the specific compound . For example:
Q & A
Q. Table 1: Comparison of Analytical Techniques for Purity Assessment
| Method | Sensitivity | Limitations | Reference |
|---|---|---|---|
| HPLC-UV | 0.1% | Co-elution of polar impurities | |
| LC-MS | 0.01% | Matrix effects in saline |
Q. Table 2: Contradictory Biological Activity Data
| Assay Type | Reported IC₅₀ | Proposed Reason for Discrepancy | Reference |
|---|---|---|---|
| MAO-B (recombinant) | 10 µM | Enzyme overexpression artifacts | |
| MAO-B (tissue) | 50 µM | Endogenous inhibitors present |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
